Cas no 929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde)

4-Bromo-2-chloro-6-fluorobenzaldehyde structure
929621-33-0 structure
Product Name:4-Bromo-2-chloro-6-fluorobenzaldehyde
CAS 번호:929621-33-0
MF:C7H3BrClFO
메가와트:237.453523874283
MDL:MFCD25460195
CID:2169803
PubChem ID:86102463
Update Time:2025-11-06

4-Bromo-2-chloro-6-fluorobenzaldehyde 화학적 및 물리적 성질

이름 및 식별자

    • 4-Bromo-2-chloro-6-fluoro-benzaldehyde
    • 4-Bromo-2-chloro-6-fluorobenzaldehyde (ACI)
    • 929621-33-0
    • Benzaldehyde, 4-bromo-2-chloro-6-fluoro-
    • EN300-1587426
    • MFCD25460195
    • SY243123
    • DB-253107
    • 4-?bromo-?2-?chloro-?6-?fluoro-benzaldehyde
    • AS-43027
    • CS-0146247
    • Z1726015364
    • PB48620
    • 4-Bromo-2-chloro-6-fluorobenzaldehyde
    • SCHEMBL19209562
    • AKOS025403204
    • MDL: MFCD25460195
    • 인치: 1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
    • InChIKey: SEDZRCPUNFGODD-UHFFFAOYSA-N
    • 미소: O=CC1C(Cl)=CC(Br)=CC=1F

계산된 속성

  • 정밀분자량: 235.90398g/mol
  • 동위원소 질량: 235.90398g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 11
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 155
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.8
  • 토폴로지 분자 극성 표면적: 17.1Ų

4-Bromo-2-chloro-6-fluorobenzaldehyde 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Alichem
A013017453-250mg
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 97%
250mg
$480.00 2023-08-31
Alichem
A013017453-500mg
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 97%
500mg
$798.70 2023-08-31
Alichem
A013017453-1g
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 97%
1g
$1504.90 2023-08-31
Chemenu
CM302655-1g
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 95%
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$311 2021-06-16
Chemenu
CM302655-5g
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 95%
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$1030 2021-06-16
Chemenu
CM302655-10g
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 95%
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$1648 2021-06-16
TRC
B800298-10mg
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0
10mg
$ 50.00 2022-06-06
TRC
B800298-50mg
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0
50mg
$ 135.00 2022-06-06
TRC
B800298-100mg
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0
100mg
$ 210.00 2022-06-06
Apollo Scientific
PC900170-250mg
4-Bromo-2-chloro-6-fluorobenzaldehyde
929621-33-0 95%
250mg
£82.00 2025-02-22

4-Bromo-2-chloro-6-fluorobenzaldehyde 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  overnight, 5 °C
참조
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, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
참조
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합성 방법 3

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -75 °C
1.2 -75 °C; 1 h, -75 °C
1.3 Reagents: Acetic acid Solvents: Diethyl ether ;  -75 °C → rt
참조
Preparation of pyrroloimidazole derivative as EGFR inhibitor for the treatment of cancer
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Sodium periodate Catalysts: Potassium osmate dihydrate Solvents: 1,4-Dioxane ,  Water ;  2 h, rt
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합성 방법 5

반응 조건
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  < -78 °C
참조
Preparation of quinoline/quinazoline-based compounds as rearrangement kinase inhibitors during transfection
, China, , ,

합성 방법 6

반응 조건
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  10 h, rt; 24 h, 110 °C
참조
Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups
Chen, Xiao-Yang ; Sorensen, Erik J., Journal of the American Chemical Society, 2018, 140(8), 2789-2792

합성 방법 7

반응 조건
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation of 7-phenyl substituted 2-aminoquinazoline inhibitors of HPK1
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ;  rt → -70 °C; 2 h, -70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  -70 °C → rt; 20 min, rt
참조
Heterocyclic compound intermediate, preparation method therefor and application thereof
, World Intellectual Property Organization, , ,

4-Bromo-2-chloro-6-fluorobenzaldehyde Raw materials

4-Bromo-2-chloro-6-fluorobenzaldehyde Preparation Products

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